
(4-Bromo-2-cyanophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-cyanophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine and a cyano group. It is widely used as a reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-cyanophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2-cyanobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-efficiency catalysts and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: (4-Bromo-2-cyanophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions, including oxidative addition, transmetalation, and reductive elimination .
Common Reagents and Conditions:
Palladium catalysts: Commonly used catalysts include Pd(PPh3)4 and Pd(OAc)2.
Bases: Potassium carbonate, sodium hydroxide, and potassium acetate are frequently used.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are typical solvents.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-cyanophenyl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
4-Cyanophenylboronic acid: Similar in structure but lacks the bromine substituent.
2-Cyanophenylboronic acid: Similar but with the cyano group in a different position.
Uniqueness: (4-Bromo-2-cyanophenyl)boronic acid is unique due to the presence of both bromine and cyano substituents on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C7H5BBrNO2 |
|---|---|
Peso molecular |
225.84 g/mol |
Nombre IUPAC |
(4-bromo-2-cyanophenyl)boronic acid |
InChI |
InChI=1S/C7H5BBrNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,11-12H |
Clave InChI |
FBIZCUYLLJXRLG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)Br)C#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


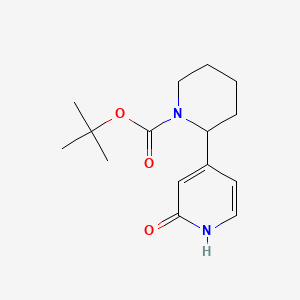
![Naphtho[2,3-b]benzofuran-4-ylboronic acid](/img/structure/B13931230.png)
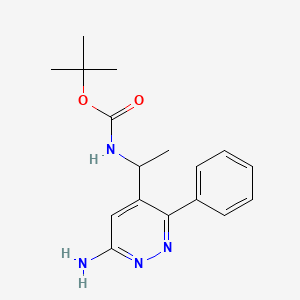

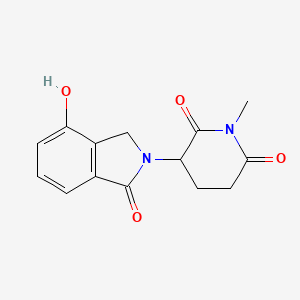
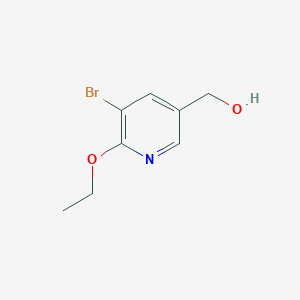

![1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine](/img/structure/B13931270.png)
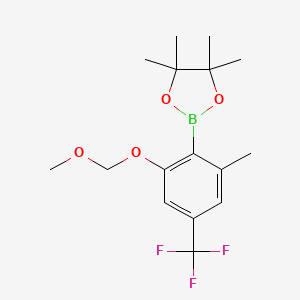
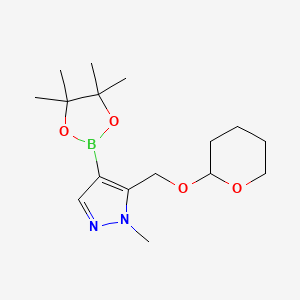
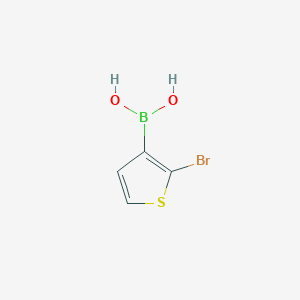


![4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931310.png)
